molecular formula C19H22N2O3S2 B4181743 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE

Cat. No.: B4181743
M. Wt: 390.5 g/mol
InChI Key: CDFRHBUZRFYXTO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a phenyl(phenylthio)acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE typically involves multiple steps. One common approach is to start with the piperazine ring, which can be functionalized through nucleophilic substitution reactions. The introduction of the methylsulfonyl group can be achieved using methylsulfonyl chloride in the presence of a base such as triethylamine. The phenyl(phenylthio)acetyl group can be introduced through a Friedel-Crafts acylation reaction using phenylthioacetic acid chloride and an appropriate catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenyl(phenylthio)acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(Methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets. The phenyl(phenylthio)acetyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its target, while the methylsulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperazine: Lacks the phenylthioacetyl group, making it less complex.

    1-(Phenylacetyl)-4-phenylpiperazine: Lacks the methylsulfonyl group, affecting its solubility and stability.

    1-(Methylsulfonyl)-4-(phenylthio)piperazine: Lacks the acetyl group, altering its reactivity.

Uniqueness: 1-(Methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-26(23,24)21-14-12-20(13-15-21)19(22)18(16-8-4-2-5-9-16)25-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRHBUZRFYXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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